molecular formula C15H12BrF2NO3S B2571046 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide CAS No. 338956-11-9

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide

Cat. No.: B2571046
CAS No.: 338956-11-9
M. Wt: 404.23
InChI Key: JOYGHNVPGYZPBC-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide is a synthetic organic compound characterized by the presence of bromine, sulfonyl, and difluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-4-bromobenzenesulfonamide. This intermediate is then reacted with 2,6-difluorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used; for example, azide substitution yields N-{2-[(4-azidophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide.

    Oxidation: Oxidized forms of the sulfonyl group.

    Reduction: Reduced forms of the sulfonyl group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industry: Utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the difluorobenzene moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide
  • N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide
  • N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3,4-difluorobenzenecarboxamide

Uniqueness

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide is unique due to the presence of both bromine and difluorobenzene groups, which confer distinct chemical properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NO3S/c16-10-4-6-11(7-5-10)23(21,22)9-8-19-15(20)14-12(17)2-1-3-13(14)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGHNVPGYZPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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